molecular formula C16H17N3O3S B2422719 1-(4-(Thiazol-2-yloxy)benzoyl)piperidine-4-carboxamide CAS No. 2034607-63-9

1-(4-(Thiazol-2-yloxy)benzoyl)piperidine-4-carboxamide

Cat. No.: B2422719
CAS No.: 2034607-63-9
M. Wt: 331.39
InChI Key: VBNNGVRLKILMEJ-UHFFFAOYSA-N
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Description

1-(4-(Thiazol-2-yloxy)benzoyl)piperidine-4-carboxamide is a compound that features a thiazole ring, a benzoyl group, and a piperidine carboxamide moiety. Thiazole rings are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .

Scientific Research Applications

1-(4-(Thiazol-2-yloxy)benzoyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, thiazoles are found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(4-(Thiazol-2-yloxy)benzoyl)piperidine-4-carboxamide are not fully understood due to the limited information available. Thiazole derivatives, which are part of the compound’s structure, have been found to exhibit diverse biological activities . They can interact with various enzymes, proteins, and other biomolecules, affecting their function and the biochemical reactions they participate in .

Cellular Effects

The cellular effects of this compound are currently unknown. Thiazole derivatives have been reported to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not yet known. Thiazole derivatives, however, are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Thiazol-2-yloxy)benzoyl)piperidine-4-carboxamide typically involves the coupling of a thiazole derivative with a benzoyl chloride and a piperidine carboxamide. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Thiazol-2-yloxy)benzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce benzyl derivatives .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

1-(4-(Thiazol-2-yloxy)benzoyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c17-14(20)11-5-8-19(9-6-11)15(21)12-1-3-13(4-2-12)22-16-18-7-10-23-16/h1-4,7,10-11H,5-6,8-9H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNNGVRLKILMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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